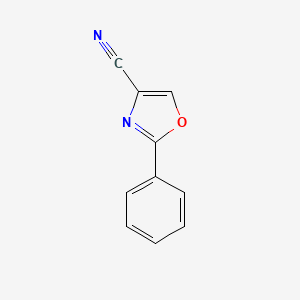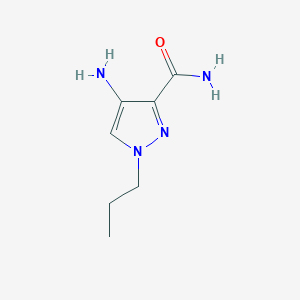
2-Phenyl-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3-oxazole-4-carbonitrile is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
Oxazole derivatives have been synthesized for various biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on C5 .Molecular Structure Analysis
The molecular structure of 2-Phenyl-1,3-oxazole-4-carbonitrile can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule, including the number and type of atoms, their arrangement, and their connectivity .Chemical Reactions Analysis
The chemical reactions of 2-Phenyl-1,3-oxazole-4-carbonitrile can vary depending on the conditions and reagents used. For example, treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on C5 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenyl-1,3-oxazole-4-carbonitrile can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry . The presence of functional groups can be determined using IR spectroscopy . The molecular structure can be analyzed using NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Reactivity
2-Phenyl-1,3-oxazole-4-carbonitrile has been studied for its potential in chemical transformations. For example, the treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone led to the formation of a substituted pyrazole residue, enhancing the electrophilicity of the cyano group, allowing it to react with various agents such as hydrogen sulfide and sodium azide (Shablykin, Brovarets, & Drach, 2007).
Synthesis and Characterization
The compound has also been involved in the synthesis and characterization of various derivatives. For instance, new 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles were synthesized and displayed growth inhibitory and cytostatic activities against cancer cell lines, showing its potential in anticancer research (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Novel Compounds Synthesis
The synthesis of novel compounds involving 2-Phenyl-1,3-oxazole-4-carbonitrile is a significant area of research. For example, the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles with phthalimidoethyl or phthalimidopropyl substituents has been documented, showcasing the versatility of this compound in creating diverse molecular structures (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).
Antioxidant Properties
In a study focusing on phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, synthesized from 2-Phenyl-1,3-oxazole-4-carbonitrile, it was found that these compounds have notable antioxidant properties, which can be utilized in various medicinal and chemical applications (Savegnago, Sacramento, Brod, Fronza, Seus, Lenardão, Paixão, & Alves, 2016).
Antiviral Activities
Research has also explored the antiviral properties of derivatives of 1,3-oxazole-4-carbonitrile, including the 2-phenyl variant, against human cytomegalovirus. This indicates its potential in the development of new antiviral drugs (Kachaeva, Pilyo, Hartline, Harden, Prichard, Zhirnov, & Brovarets, 2019).
Eigenschaften
IUPAC Name |
2-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQKMHSXPWIOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2830127.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2830130.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2830132.png)
![Ethyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2830134.png)


![(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2830142.png)
![2,5-dichloro-N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]aniline](/img/structure/B2830143.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![Ethyl 5-cinnamamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830145.png)

![8-ethoxy-5-(3-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2830147.png)